molecular formula C13H11FN4O2S B11203318 N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B11203318
M. Wt: 306.32 g/mol
InChI Key: GGMUGTPFJKKVMQ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a chemical compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the fluorophenyl group and the sulfonamide moiety in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the reaction of 3-fluoroaniline with 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored as a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
  • 3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine derivatives

Uniqueness

N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to the presence of the fluorophenyl group, which enhances its biological activity and chemical stability. The sulfonamide moiety also contributes to its ability to interact with various biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C13H11FN4O2S

Molecular Weight

306.32 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C13H11FN4O2S/c1-9-15-16-13-12(6-3-7-18(9)13)21(19,20)17-11-5-2-4-10(14)8-11/h2-8,17H,1H3

InChI Key

GGMUGTPFJKKVMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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